molecular formula C7H12ClN B13328908 3-Cyclobutylideneazetidine hydrochloride

3-Cyclobutylideneazetidine hydrochloride

Cat. No.: B13328908
M. Wt: 145.63 g/mol
InChI Key: QJDOYDVNSHMYDC-UHFFFAOYSA-N
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Description

3-Cyclobutylideneazetidine hydrochloride is a white, crystalline powder with the molecular formula C7H12ClN and a molecular weight of 145.6 g/mol. This compound has gained considerable interest due to its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclobutylideneazetidine hydrochloride, involves various methods. One common approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. These methods may include the use of microwave irradiation, catalytic processes, and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylideneazetidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .

Common Reagents and Conditions: Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and nucleophiles. For example, the aza Paternò–Büchi reaction, a [2+2]-cycloaddition reaction between imines and alkenes, produces azetidines under visible light-mediated conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the aza Paternò–Büchi reaction yields functionalized azetidines .

Scientific Research Applications

3-Cyclobutylideneazetidine hydrochloride has various scientific research applications, including its use in organic synthesis, medicinal chemistry, and polymerization . Azetidines are valuable building blocks for the synthesis of bioactive compounds, such as bronchodilating and anti-inflammatory drugs . They also play a role in drug discovery, polymerization, and the development of chiral templates .

Mechanism of Action

The mechanism of action of 3-Cyclobutylideneazetidine hydrochloride involves its interaction with molecular targets and pathways. The reactivity of azetidines is driven by the ring strain of the four-membered heterocycle, which allows for unique reactivity under appropriate conditions

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Cyclobutylideneazetidine hydrochloride include other azetidines and aziridines. These compounds share the characteristic four-membered ring structure and exhibit similar reactivity due to ring strain .

Uniqueness: this compound is unique due to its specific cyclobutylidene substitution, which imparts distinct chemical and biological properties. This substitution differentiates it from other azetidines and aziridines, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

3-cyclobutylideneazetidine;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H

InChI Key

QJDOYDVNSHMYDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2CNC2)C1.Cl

Origin of Product

United States

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